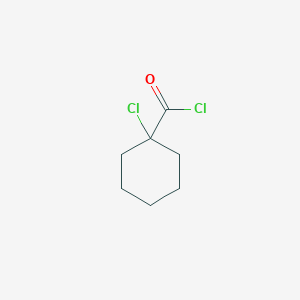

1-Chloro-cyclohexanecarbonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chlorocyclohexane-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10Cl2O/c8-6(10)7(9)4-2-1-3-5-7/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWIAZXPQRSJZCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50481406 | |

| Record name | 1-Chloro-cyclohexanecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50481406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52831-99-9 | |

| Record name | 1-Chloro-cyclohexanecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50481406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chlorocyclohexanecarbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Chloro Cyclohexanecarbonyl Chloride

Electrochemical Approaches to Halogenated Intermediates

The synthesis of halogenated organic compounds has increasingly utilized electrochemical methods as a greener and more efficient alternative to traditional chemical routes. nih.gov These techniques often operate under milder conditions, avoiding the use of harsh and toxic halogenating agents. nih.govnih.gov In the context of producing 1-Chloro-cyclohexanecarbonyl chloride, electrochemical approaches represent a promising avenue for clean and selective chlorination.

Electrochemical halogenation typically involves the anodic oxidation of a halide species to generate a reactive halogenating agent in situ. nih.gov This can be applied to a variety of substrates, including aliphatic hydrocarbons. nih.gov Research into the electrochemical oxidative C-H halogenation has demonstrated that by using simple sodium halides (NaX) or hydrohalic acids (HX) as the halogen source, a range of organic halides can be synthesized without the need for metal catalysts or external chemical oxidants. nih.gov

The general mechanism involves the oxidation of the halide at the anode. For instance, chloride ions (Cl⁻) are oxidized to chlorine (Cl₂), which then acts as the chlorinating agent. The reaction conditions, such as the solvent, electrolyte, current density, and electrode material, are crucial parameters that influence the efficiency and selectivity of the chlorination process. researchgate.net

While direct electrochemical synthesis of 1-Chloro-cyclohexanecarbonyl chloride from cyclohexanecarbonyl chloride is not extensively detailed in dedicated studies, the principles can be inferred from the successful halogenation of similar aliphatic compounds. nih.gov For example, the electrochemical C-H chlorination of various heteroarenes, arenes, alkenes, and even aliphatic hydrocarbons has been achieved with good to high yields. nih.gov

One study on electrochemical cascade reactions demonstrated the amidation of an amine with an acid chloride, followed by electrocatalytic C-H chlorination. researchgate.net This showcases the compatibility of the acid chloride functional group with electrochemical chlorination conditions. In this work, various acid chlorides, including cyclohexanecarbonyl chloride, were used, and the subsequent C-H chlorination of the resulting N-aryl amide was successful. researchgate.net This suggests that the direct chlorination of the cyclohexyl ring in a related substrate is feasible under electrochemical conditions.

The following table summarizes the key aspects of electrochemical halogenation relevant to the synthesis of halogenated intermediates.

| Parameter | Description | Relevance to 1-Chloro-cyclohexanecarbonyl Chloride Synthesis |

| Halogen Source | Typically alkali metal halides (e.g., NaCl) or hydrohalic acids (e.g., HCl). nih.gov | Provides the chloride ions for anodic oxidation to the active chlorinating species. |

| Solvent | Often polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) (MeCN), sometimes with water as a co-solvent. nih.govresearchgate.net | Must be able to dissolve the substrate (cyclohexanecarbonyl chloride) and the electrolyte, while being stable under the electrochemical conditions. |

| Electrodes | Anode materials like carbon cloth or platinum are common. researchgate.net The cathode is often platinum. | The choice of anode material can influence the overpotential required for chloride oxidation and the stability of the electrode during the reaction. |

| Current/Voltage | Can be performed under constant current (galvanostatic) or constant potential (potentiostatic) conditions. researchgate.net | The applied current or potential determines the rate of the electrochemical reaction and can affect the selectivity. |

| Substrate Scope | Proven effective for a wide range of organic molecules, including those with aliphatic C-H bonds. nih.gov | The successful chlorination of other aliphatic compounds indicates the potential for direct C-H chlorination of the cyclohexane (B81311) ring in cyclohexanecarbonyl chloride. |

Further research has explored the electrochemical halogenation of pyrazolones, demonstrating high efficiency and functional group tolerance, reinforcing the versatility of this green methodology for introducing halogen atoms into organic molecules. rsc.org The dehalogenation of chlorinated molecules has also been investigated electrochemically, which can be relevant for creating specific chlorinated derivatives. uochb.cz

The table below presents hypothetical reaction conditions for the electrochemical synthesis of 1-Chloro-cyclohexanecarbonyl chloride, based on findings from related electrochemical halogenation studies. nih.govresearchgate.net

| Reactant | Reagent | Solvent | Electrode (Anode/Cathode) | Conditions | Product |

| Cyclohexanecarbonyl chloride | NaCl | DMF/H₂O | Carbon Cloth/Platinum | Constant Current | 1-Chloro-cyclohexanecarbonyl chloride |

Elucidation of Reaction Mechanisms Involving 1 Chloro Cyclohexanecarbonyl Chloride

Nucleophilic Acyl Substitution Pathways

The generally accepted mechanism for nucleophilic acyl substitution involves two principal stages. libretexts.org The first stage is the nucleophilic addition to the carbonyl group, and the second is the elimination of the leaving group. chemguide.co.uk

Formation: The reaction initiates with the attack of a nucleophile on the electrophilic carbonyl carbon of 1-Chloro-cyclohexanecarbonyl chloride. As the new bond forms between the nucleophile and the carbon, the pi bond of the carbonyl group breaks, and the electron pair moves onto the oxygen atom. libretexts.orgwikipedia.org This initial addition step results in the formation of a short-lived, high-energy species called a tetrahedral intermediate. wikipedia.org In this intermediate state, the geometry around the carbonyl carbon changes from trigonal planar (sp² hybridized) to tetrahedral (sp³ hybridized), and the oxygen atom carries a negative formal charge. wikipedia.org

Collapse: The tetrahedral intermediate is inherently unstable and rapidly collapses to restore the stable carbonyl group. wikipedia.org This occurs when the lone pair of electrons on the negatively charged oxygen atom reforms the pi bond with the carbon. To maintain carbon's octet, the weakest bond is broken, and the most stable leaving group is expelled. In the case of 1-Chloro-cyclohexanecarbonyl chloride, the chloride ion is an excellent leaving group, and its departure is the key elimination step. libretexts.orgkhanacademy.org This two-step addition-elimination sequence completes the substitution. youtube.com

The high reactivity of 1-Chloro-cyclohexanecarbonyl chloride in nucleophilic substitution reactions is directly attributable to the electronic properties of the chlorocarbonyl group. youtube.comwikipedia.org The carbonyl carbon is rendered highly electrophilic, meaning it has a significant partial positive charge and is thus a prime target for electron-rich nucleophiles. savemyexams.com

Several factors contribute to this enhanced electrophilicity:

Inductive Effect: Both the oxygen and chlorine atoms attached to the carbonyl carbon are highly electronegative. They strongly withdraw electron density from the carbon atom through the sigma bonds. This inductive withdrawal intensifies the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to other carbonyl compounds like ketones or esters. youtube.com

Leaving Group Ability: The chloride ion (Cl⁻) is a very weak base, making it an excellent leaving group. youtube.com The stability of the leaving group is a crucial factor in the second stage of the substitution mechanism (the elimination step). Because chloride can readily depart, the collapse of the tetrahedral intermediate to form the final product is highly favorable. khanacademy.orgyoutube.com

The combination of a highly electrophilic carbon center and a superb leaving group makes acyl chlorides, such as 1-Chloro-cyclohexanecarbonyl chloride, one of the most reactive carboxylic acid derivatives. youtube.comwikipedia.org

Hydrolysis Reaction Mechanisms

Hydrolysis is a specific example of nucleophilic acyl substitution where water acts as the nucleophile. Acyl chlorides react vigorously with water, often in an exothermic manner, to produce the corresponding carboxylic acid and hydrogen chloride gas. youtube.comyoutube.com For this reason, acyl chlorides must be protected from moisture during storage. youtube.com

The hydrolysis of 1-Chloro-cyclohexanecarbonyl chloride follows the characteristic nucleophilic addition-elimination pathway. youtube.comyoutube.com The process can be broken down into the following steps:

| Step | Description |

| 1. Nucleophilic Attack | A lone pair of electrons from the oxygen atom of a water molecule attacks the electrophilic carbonyl carbon. The C=O pi bond breaks, with the electrons moving to the oxygen atom. youtube.com |

| 2. Tetrahedral Intermediate Formation | This addition results in the formation of a tetrahedral intermediate. The former carbonyl oxygen now has a negative charge, and the oxygen from the water molecule bears a positive charge. youtube.com |

| 3. Elimination of Leaving Group | The intermediate collapses. The lone pair on the negatively charged oxygen reforms the C=O double bond. Concurrently, the C-Cl bond breaks, and the chloride ion is expelled as the leaving group. youtube.com |

| 4. Deprotonation | The product at this stage is a protonated carboxylic acid. A base, such as another water molecule or the departed chloride ion, removes the proton from the oxonium ion to yield the final, neutral 1-chloro-cyclohexanecarboxylic acid and hydrogen chloride. youtube.com |

This rapid, often spontaneous reaction highlights the high reactivity of the acyl chloride functional group.

Mechanisms in Specific Chemical Transformations

The high reactivity of 1-Chloro-cyclohexanecarbonyl chloride makes it a valuable acylating agent, capable of reacting with a wide range of nucleophiles to introduce the 1-chloro-cyclohexanecarbonyl group into other molecules. cymitquimica.com

The fundamental nucleophilic addition-elimination mechanism remains consistent across reactions with various nucleophiles, such as alcohols, amines, and carboxylates. youtube.comsavemyexams.comyoutube.com The identity of the nucleophile simply determines the final product.

The table below summarizes the acylation reactions of 1-Chloro-cyclohexanecarbonyl chloride with representative nucleophiles.

| Nucleophile | Nucleophile Formula | Product Class | General Reaction |

| Alcohol (e.g., Ethanol) | R'-OH | Ester | The lone pair on the alcohol's oxygen atom attacks the carbonyl carbon. Following the addition-elimination sequence, an ester is formed along with hydrogen chloride. youtube.comyoutube.com |

| Amine (e.g., Ammonia) | NH₃ | Primary Amide | The lone pair on the nitrogen atom of ammonia (B1221849) acts as the nucleophile. The reaction yields a primary amide and hydrogen chloride. Typically, two equivalents of the amine are used: one acts as the nucleophile and the second neutralizes the HCl byproduct. savemyexams.comyoutube.com |

| Primary Amine (e.g., Ethylamine) | R'-NH₂ | N-Substituted Amide | A primary amine reacts in the same manner as ammonia to produce an N-substituted amide. Again, a second equivalent of the amine is generally required to neutralize the HCl formed. savemyexams.comyoutube.com |

| Carboxylate Salt (e.g., Sodium Acetate) | R'-COO⁻Na⁺ | Acid Anhydride (B1165640) | The carboxylate anion is a potent oxygen nucleophile that attacks the acyl chloride to form a mixed acid anhydride after the chloride is eliminated. masterorganicchemistry.comwikipedia.org |

These reactions are synthetically useful for converting highly reactive acyl chlorides into more stable derivatives like esters and amides. youtube.com

Mechanistic Considerations in Electrochemical Reactions

The electrochemical reduction of acyl chlorides, including 1-Chloro-cyclohexanecarbonyl chloride, provides a pathway for the synthesis of various organic compounds, notably aldehydes. acs.org The reaction mechanism is initiated by the transfer of a single electron from the cathode to the acyl chloride molecule. This process involves several key steps that dictate the final product distribution.

The core of the mechanism involves the addition-elimination pathway common to acyl derivatives. In the context of an electrochemical reaction, the process begins at the cathode surface.

Step 1: Single Electron Transfer (SET) The reaction commences with a single electron transfer from the cathode to the electron-deficient carbonyl carbon of the 1-Chloro-cyclohexanecarbonyl chloride molecule. This forms a highly reactive radical anion intermediate.

Step 2: Fragmentation The radical anion is unstable and rapidly undergoes fragmentation. The weakest bond, typically the carbon-halogen bond of the acyl chloride group, cleaves to release a chloride ion (Cl⁻) and form a 1-chloro-cyclohexanecarbonyl radical.

Step 3: Fates of the Acyl Radical The resulting acyl radical can follow several pathways, depending on the reaction conditions:

Further Reduction: The acyl radical can be reduced further by another single electron transfer from the cathode to form an acyl anion. This anion is then protonated by a proton source in the solvent or electrolyte system to yield the corresponding aldehyde, 1-chloro-cyclohexanecarbaldehyde.

Dimerization: Two acyl radicals can couple to form an α-diketone.

Reaction with other radicals: The acyl radical could potentially react with other radical species present in the solution.

The electrochemical conversion of acyl halides is a surface reaction, and the nature of the electrode material (such as mercury or carbon), the solvent, and the supporting electrolyte can significantly influence the reaction pathway and product yields. acs.org For instance, studies on various acyl halides have shown that aldehydes can be produced effectively at both mercury and carbon cathodes in acetonitrile (B52724). acs.org The presence of the chloro-substituent on the cyclohexane (B81311) ring adds complexity, as it could also be a site for electrochemical reduction under certain potentials, although the acyl chloride group is generally more reactive.

Concerted Conversion in Halodecarboxylation Processes

Halodecarboxylation reactions, such as the Hunsdiecker reaction and its modifications, are fundamental for converting carboxylic acids into organic halides with one less carbon atom. acs.org It is crucial to note that the direct substrate for these reactions is typically a carboxylic acid or its salt, not an acyl chloride. Therefore, to discuss the halodecarboxylation relevant to 1-Chloro-cyclohexanecarbonyl chloride, one must consider its corresponding carboxylic acid, 1-chloro-cyclohexanecarboxylic acid .

The established and widely accepted mechanism for the Hunsdiecker reaction is a non-concerted, radical chain process. wikipedia.orgorganic-chemistry.orgbyjus.com A concerted conversion, where all bond-breaking and bond-forming events occur in a single, simultaneous step, is not supported by experimental evidence. The reaction proceeds through discrete intermediates.

The mechanism, as exemplified by the Cristol-Firth modification which starts from a free carboxylic acid, involves the following steps: adichemistry.comthermofisher.com

Step 1: Formation of Acyl Hypohalite The carboxylic acid (1-chloro-cyclohexanecarboxylic acid) reacts with a halogen (e.g., bromine) in the presence of a metal oxide, such as mercuric oxide (HgO) or a silver salt (Ag₂O), to form an unstable acyl hypohalite intermediate (e.g., 1-chloro-cyclohexanecarbonyl hypobromite). adichemistry.com

Step 2: Initiation - Homolytic Cleavage The relatively weak oxygen-halogen bond in the acyl hypohalite undergoes homolytic cleavage, often initiated by heat or light, to produce a carboxyl radical and a halogen radical. byjus.com

Step 3: Propagation - Decarboxylation The resulting 1-chloro-cyclohexanecarboxyl radical is unstable and rapidly loses a molecule of carbon dioxide (CO₂) to form a 1-chloro-cyclohexyl radical. adichemistry.com

Step 4: Propagation - Halogen Abstraction The 1-chloro-cyclohexyl radical then abstracts a halogen atom from another molecule of the acyl hypohalite intermediate, yielding the final product (e.g., 1-bromo-1-chlorocyclohexane) and regenerating the carboxyl radical, which continues the chain reaction. adichemistry.com

The evidence for a stepwise radical mechanism over a concerted pathway includes the observation of side products from radical coupling and the loss of stereochemical integrity if the alpha-carbon were chiral. vedantu.com The reaction yields generally follow the order of primary > secondary > tertiary for the resulting alkyl halide, which is related to the reactivity and steric hindrance in the radical abstraction step. wikipedia.orgvedantu.com Therefore, the conversion in halodecarboxylation processes like the Hunsdiecker reaction is best described as a stepwise radical chain reaction rather than a concerted process.

Data Tables

Table 1: Chemical Properties of Cyclohexanecarbonyl chloride (Parent Compound)

| Property | Value |

| Chemical Formula | C₇H₁₁ClO |

| Molecular Weight | 146.62 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 184 °C (lit.) |

| Density | 1.096 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.469 (lit.) |

| Flash Point | 66 °C (150.8 °F) |

| Solubility | Soluble in organic solvents, hydrolyzes in water |

Derivatization and Advanced Chemical Transformations of 1 Chloro Cyclohexanecarbonyl Chloride

Amide and Ester Formation via Acylation Reactions

Acylation reactions are fundamental to the application of 1-Chloro-cyclohexanecarbonyl chloride in organic synthesis. The presence of the chlorine atom on the carbonyl group makes it an excellent leaving group, facilitating nucleophilic acyl substitution reactions.

As a reactive acyl chloride, 1-Chloro-cyclohexanecarbonyl chloride readily participates in nucleophilic addition-elimination reactions with various nucleophiles. savemyexams.com The carbon atom of the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms attached to it. libretexts.org This makes it a prime target for attack by nucleophiles such as alcohols and amines. chemistrysteps.com

The reaction with primary or secondary amines leads to the formation of N-substituted amides. The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon, followed by the elimination of a chloride ion. libretexts.orgdocbrown.info Typically, two equivalents of the amine are used: one acts as the nucleophile, and the second acts as a base to neutralize the hydrogen chloride (HCl) byproduct, forming an ammonium (B1175870) salt. libretexts.orgmnstate.edu Alternatively, a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) can be used. mnstate.edu

Similarly, the acylation of alcohols results in the formation of esters. savemyexams.comlibretexts.org The reaction proceeds via the same nucleophilic addition-elimination mechanism, where the oxygen atom of the alcohol attacks the carbonyl carbon. libretexts.org These reactions are generally vigorous and may require cooling. libretexts.org While the reactions of 1-Chloro-cyclohexanecarbonyl chloride itself are not specifically detailed in the provided literature, its reactivity is expected to be analogous to other acyl chlorides like chloroacetyl chloride, which is widely used for acylating alcohols and amines. taylorandfrancis.com

The direct synthesis of N-aryl amides from nitroarenes and acyl chlorides is a valuable transformation that combines reduction and amidation in one pot. This process avoids the need to isolate the often sensitive aniline (B41778) intermediates. The general methodology involves the reduction of the nitro group to an amine, which then immediately reacts with the acyl chloride present in the mixture. While specific examples utilizing 1-Chloro-cyclohexanecarbonyl chloride are not extensively documented, the reaction can be performed with various acyl chlorides, including cyclohexanecarbonyl chloride.

One established method uses iron dust in water as a mild and selective reducing agent to convert the nitroarene to the corresponding aniline. The in-situ-generated amine then undergoes acylation. This Fe-mediated protocol has been shown to be effective for a range of acyl chlorides and nitroarenes.

Table 1: Examples of N-Aryl Amide Synthesis from Nitroarenes and Acyl Chlorides Note: Data represents general findings for this type of reaction, as specific data for 1-Chloro-cyclohexanecarbonyl chloride was not available.

| Acyl Chloride | Nitroarene | Product | Conditions |

|---|---|---|---|

| Benzoyl chloride | Nitrobenzene | N-Phenylbenzamide | Fe dust, Water |

| Cyclohexanecarbonyl chloride | Nitrobenzene | N-Phenylcyclohexanecarboxamide | Fe dust, Water |

| Benzoyl chloride | 1-Chloro-4-nitrobenzene | N-(4-chlorophenyl)benzamide | Fe dust, Water |

The synthesis of complex molecules such as N-[1-(cyclohexanecarbonyl)piperidin-4-yl]isoquinoline-5-sulfonamide involves multiple steps, culminating in an acylation reaction. The specific name of this compound indicates that it is synthesized from cyclohexanecarbonyl chloride, not its 1-chloro derivative. The synthesis of the analogous compound using 1-Chloro-cyclohexanecarbonyl chloride would theoretically follow a similar synthetic logic.

The general approach involves the reaction of a suitable piperidine-containing isoquinoline (B145761) sulfonamide with an acyl chloride. For instance, the synthesis of related sulfonamide derivatives often involves reacting a secondary amine (like a piperazine (B1678402) or piperidine) with a sulfonyl chloride to form the sulfonamide bond, or reacting a pre-formed sulfonamide that also contains a free amine with an acyl chloride to form the amide bond. mdpi.com In the case of the target molecule, the nitrogen of the piperidine (B6355638) ring acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride to form a stable amide linkage. nih.gov This reaction is a standard amide formation and is typically carried out in the presence of a base to neutralize the HCl generated. hud.ac.uk

Synthesis of Biologically Relevant Heterocyclic Scaffolds

The reactivity of 1-Chloro-cyclohexanecarbonyl chloride makes it a potential building block for constructing heterocyclic compounds, which are of significant interest in medicinal chemistry.

Thiourea derivatives can be synthesized from acyl chlorides through a two-step, one-pot procedure. semanticscholar.org The acyl chloride is first reacted with a source of thiocyanate (B1210189), such as potassium or ammonium thiocyanate, to form an acyl isothiocyanate intermediate. mdpi.comnih.gov This highly reactive intermediate is not isolated but is immediately treated with a primary or secondary amine. semanticscholar.orgmdpi.com The amine attacks the carbon of the isothiocyanate group to yield the N-acylthiourea derivative. researchgate.net This method is efficient for creating a diverse range of substituted thioureas.

A specific application of the above method is the synthesis of N-(Arylcarbamothioyl)cyclohexanecarboxamides. Research has detailed the synthesis of these compounds using cyclohexanecarbonyl chloride. mdpi.comnih.gov The reaction proceeds by adding the acyl chloride to a suspension of potassium thiocyanate in a solvent like acetone (B3395972) and heating the mixture under reflux. mdpi.com After the formation of the cyclohexanecarbonyl isothiocyanate intermediate, the appropriate aryl amine is added, leading to the formation of the final product in good yields. mdpi.com

The structure of these compounds has been confirmed by various analytical methods, including IR spectroscopy, NMR, and single-crystal X-ray diffraction. mdpi.comnih.gov While these documented syntheses use cyclohexanecarbonyl chloride, the same pathway would be applicable to 1-Chloro-cyclohexanecarbonyl chloride to produce the corresponding 1-chloro-substituted derivatives.

| Aryl Amine Used | Resulting Derivative |

|---|---|

| Phenylamine | N-(Phenylcarbamothioyl)cyclohexanecarboxamide |

| 2-Chlorophenylamine | N-(2-Chlorophenylcarbamothioyl)cyclohexanecarboxamide |

| 4-Chlorophenylamine | N-(4-Chlorophenylcarbamothioyl)cyclohexanecarboxamide |

| p-Tolylamine | N-(p-Tolylcarbamothioyl)cyclohexanecarboxamide |

| 4-Methoxyphenylamine | N-(4-Methoxyphenylcarbamothioyl)cyclohexanecarboxamide |

| Naphthalen-1-amine | N-(Naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide |

Based on a thorough review of available scientific literature, it is not possible to generate the requested article. The specified compound, 1-Chloro-cyclohexanecarbonyl chloride , is not documented in publicly accessible chemical and pharmaceutical research for the applications detailed in the provided outline.

Here is a breakdown of the findings for each requested section:

Preparation of Thiourea Derivatives

Catalytic and Photochemical Transformations

The dual reactivity of 1-chloro-cyclohexanecarbonyl chloride lends itself to a variety of catalytic and photochemical transformations, enabling the generation of radical intermediates and subsequent bond formations under mild conditions.

Photocatalytic Valorization of Feedstock Chemicals

While specific studies on the photocatalytic valorization of feedstock chemicals utilizing 1-chloro-cyclohexanecarbonyl chloride are not extensively detailed in the reviewed literature, the principles of photoredox catalysis suggest its potential in such applications. Acyl chlorides can serve as precursors to acyl radicals under visible light photocatalysis. mdpi.com These highly reactive intermediates can then be engaged in a variety of transformations, including addition to unsaturated systems or carbonylation reactions, thereby upgrading simple feedstock molecules into more complex and valuable products. mdpi.com The general mechanism often involves a single-electron transfer from an excited photocatalyst to the acyl chloride, leading to its fragmentation into an acyl radical and a chloride anion.

Visible Light-Mediated Acylative Chlorination of Cyclopropanes

The development of visible light-mediated reactions has provided a powerful tool for the 1,3-acylative chlorination of cyclopropanes. While much of the foundational work has been demonstrated with benzoyl chloride, the principles are applicable to other acyl chlorides like 1-chloro-cyclohexanecarbonyl chloride. princeton.edubeilstein-journals.orguni-bayreuth.de In these transformations, an N-heterocyclic carbene (NHC) and a photocatalyst work in concert to facilitate the ring-opening of cyclopropanes and the subsequent introduction of an acyl group and a chlorine atom. princeton.edubeilstein-journals.org

The proposed mechanism involves the formation of a key intermediate from the reaction of the acyl chloride with the NHC. This intermediate can then engage with a photogenerated radical derived from the cyclopropane. This process allows for the construction of γ-chlorinated ketones, which are valuable synthetic intermediates. beilstein-journals.orguni-bayreuth.deresearchgate.net The reaction is notable for its atom and step economy, utilizing the acyl chloride as a source for both the acyl group and the chlorine atom. princeton.edu

Electrosynthesis and Cascade Reactions

Electrochemical methods offer a sustainable and reagent-light approach to chemical synthesis. For 1-chloro-cyclohexanecarbonyl chloride, electrosynthesis enables unique cascade reactions that would be challenging to achieve through traditional means.

Electrochemical Amidation/C-H Halogenation Cascades

A notable application of 1-chloro-cyclohexanecarbonyl chloride is in electrochemical amidation coupled with a C-H halogenation cascade. mdpi.com This process allows for the synthesis of halogenated N-aryl amides in an environmentally benign and atom-economical manner. mdpi.com The reaction proceeds by first forming an amide bond between an amine and the acyl chloride, followed by an electrocatalytic C-H chlorination of the aryl ring. mdpi.com

The reaction is typically carried out in an undivided cell using a carbon cloth anode and a platinum cathode. mdpi.com The process is sensitive to the choice of solvent, with dimethylacetamide (DMA) being found to be effective. mdpi.com In the absence of an electric current, no C-H chlorination is observed, highlighting the essential role of electrochemistry in this transformation. mdpi.com

Table 1: Electrochemical Amidation/C-H Halogenation with Cyclohexanecarbonyl Chloride

| Entry | Amine | Product | Yield (%) | Conditions |

|---|---|---|---|---|

| 1 | Aniline | N-phenylcyclohexanecarboxamide | - | No electrochemistry |

| 2 | Aniline | N-(4-chlorophenyl)cyclohexanecarboxamide | 41 | 10 mA, 25 h |

| 3 | 4-fluoroaniline | N-(4-fluoro-2-chlorophenyl)cyclohexanecarboxamide | 89 | 10 mA, 18 h |

| 4 | 4-bromoaniline | N-(4-bromo-2-chlorophenyl)cyclohexanecarboxamide | 75 | 10 mA, 22 h |

This table is based on data from an electrochemical cascade protocol involving various amines and acid chlorides, with specific conditions detailed for each reaction. mdpi.com

Further Derivatizations and Compound Libraries

The reactivity of 1-chloro-cyclohexanecarbonyl chloride also positions it as a useful scaffold for generating libraries of compounds with potential biological activity.

Systematic Derivatization of Salinomycin (B1681400) Analogues

Specific examples of the systematic derivatization of salinomycin analogues using 1-chloro-cyclohexanecarbonyl chloride are not prominent in the searched literature. However, the general reactivity of acyl chlorides makes them suitable reagents for the acylation of hydroxyl groups present in complex natural products like salinomycin. Such derivatization is a common strategy to create analogues with modified pharmacokinetic or pharmacodynamic properties. The introduction of the 1-chloro-cyclohexanecarbonyl moiety would add a lipophilic and potentially reactive handle to the salinomycin core, allowing for the generation of a library of novel compounds for biological screening.

Synthesis of Sulfinamides and Sulfoximines

The derivatization of 1-Chloro-cyclohexanecarbonyl chloride extends to the synthesis of complex sulfur-nitrogen containing compounds. While direct, one-step syntheses of sulfinamides and sulfoximines from this acyl chloride are not prominently featured in standard literature, the compound serves as a critical acylating agent for pre-formed sulfur-nitrogen scaffolds. This approach focuses on the N-acylation of existing sulfinamides and sulfoximines, yielding N-acylsulfinamides and N-acylsulfoximines, respectively. These products are of significant interest in medicinal chemistry and as intermediates in organic synthesis.

The general strategy involves the reaction of 1-Chloro-cyclohexanecarbonyl chloride with an NH-sulfoximine or a primary/secondary sulfinamide. The reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct. The high reactivity of the acyl chloride functional group facilitates the formation of a stable amide bond with the nitrogen atom of the sulfoximine (B86345) or sulfinamide.

Methodologies for the N-acylation of sulfoximines are well-established and can be adapted for this specific substrate. These reactions can be performed with various carboxylic acid derivatives, including acyl chlorides. thieme-connect.com For instance, the treatment of a sulfoximine with an acyl chloride or anhydride (B1165640) in the presence of a base is a common route to N-acylsulfoximines. thieme-connect.com Similarly, N-acylation of sulfonamides using carboxylic acid chlorides is a known transformation, often catalyzed by bismuth(III) salts under mild conditions. researchgate.net While sulfinamides are more sensitive, similar acylation strategies can be applied under carefully controlled conditions.

The resulting N-(1-chlorocyclohexanecarbonyl)sulfoximines are valuable compounds, as the sulfoximine moiety is a key structural feature in various pharmaceuticals and agricultural chemicals. chemistryviews.org The acylation introduces the 1-chlorocyclohexyl motif, which can modulate the biological activity and physicochemical properties of the parent sulfoximine.

Table 1: General Scheme for N-Acylation using 1-Chloro-cyclohexanecarbonyl Chloride

| Reactant A | Reactant B | Product Structure | Product Class |

| 1-Chloro-cyclohexanecarbonyl chloride | NH-Sulfoximine (R¹, R² = Alkyl, Aryl) | N-(1-chlorocyclohexanecarbonyl)sulfoximine | |

| 1-Chloro-cyclohexanecarbonyl chloride | Primary Sulfinamide (R = Alkyl, Aryl) | N-(1-chlorocyclohexanecarbonyl)sulfinamide |

Note: The table illustrates the general transformation. Specific reaction conditions (solvent, base, temperature) would need to be optimized for individual substrates.

Preparation of Raloxifene-Derived Pathoblockers

A significant application of 1-Chloro-cyclohexanecarbonyl chloride is in the synthesis of novel therapeutic agents, specifically in the generation of analogues of the drug Raloxifene. acs.orgcapes.gov.br These derivatives have been investigated as "pathoblockers," a modern class of anti-infectives that target bacterial virulence factors rather than killing the pathogen directly. capes.gov.br This approach is being explored to combat infections by pathogens like Pseudomonas aeruginosa while potentially reducing the development of antibiotic resistance. acs.org

The core synthetic strategy involves the modification of the Raloxifene scaffold, a substituted benzothiophene (B83047), through a Friedel-Crafts acylation reaction. acs.orgnih.govgoogle.com In this key step, a benzothiophene precursor, such as 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene, is acylated at the 3-position. acs.org 1-Chloro-cyclohexanecarbonyl chloride can be employed as the specific acylating agent in this reaction, catalyzed by a Lewis acid like aluminum chloride (AlCl₃). acs.org

This reaction introduces the 1-chlorocyclohexanecarbonyl group onto the benzothiophene core, creating a unique Raloxifene analogue. Subsequent chemical steps, such as O-demethylation using reagents like boron tribromide (BBr₃), are then performed to yield the final dihydroxy derivatives, which are the active pathoblockers. acs.org The purpose of synthesizing a library of these analogues, using various acyl chlorides including 1-Chloro-cyclohexanecarbonyl chloride, is to explore the structure-activity relationships (SAR) and identify compounds with improved potency for inhibiting bacterial virulence factor production and reduced affinity for human receptors like the estrogen receptor-α (hER-α). acs.orgcapes.gov.br

Table 2: Synthesis of a Raloxifene Analogue via Friedel-Crafts Acylation

| Step | Reactant 1 | Reactant 2 | Catalyst / Reagents | Product |

| Acylation | 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene | 1-Chloro-cyclohexanecarbonyl chloride | AlCl₃, CH₂Cl₂ | (1-Chlorocyclohexyl)(6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)methanone |

| Demethylation | (1-Chlorocyclohexyl)(6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)methanone | BBr₃ | CH₂Cl₂ | (1-Chlorocyclohexyl)(6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophen-3-yl)methanone |

The resulting compound, (1-Chlorocyclohexyl)(6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophen-3-yl)methanone, represents a specific pathoblocker candidate derived from Raloxifene, whose efficacy against bacterial targets like the phenazine (B1670421) biosynthesis enzyme PhzB can then be evaluated. acs.org

Advanced Spectroscopic and Structural Characterization in 1 Chloro Cyclohexanecarbonyl Chloride Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For 1-Chloro-cyclohexanecarbonyl chloride, both proton (¹H) and carbon-13 (¹³C) NMR are employed to map out the connectivity and chemical environment of each atom.

Table 1: Predicted ¹H-NMR Chemical Shift Ranges for 1-Chloro-cyclohexanecarbonyl Chloride

| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity |

| Cyclohexane (B81311) Ring Protons (C2-C6) | 1.2 - 2.5 | Multiplets |

Note: Data is predicted based on principles of NMR spectroscopy and data from analogous compounds.

In ¹³C-NMR spectroscopy, each unique carbon atom in the molecule produces a distinct signal. For 1-Chloro-cyclohexanecarbonyl chloride, seven distinct signals are expected. The carbonyl carbon (C=O) of acyl chlorides is characteristically deshielded and appears in the 160-180 ppm region. ucalgary.ca The C1 carbon, bonded to both a chlorine atom and the carbonyl chloride group, would be significantly downfield. The remaining five carbons of the cyclohexane ring would appear at higher fields. chemicalbook.comorganicchemistrydata.org

Table 2: Predicted ¹³C-NMR Chemical Shifts for 1-Chloro-cyclohexanecarbonyl Chloride

| Carbon Position | Predicted Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | ~170 - 175 |

| C1 (α-carbon) | ~60 - 70 |

| Cyclohexane Ring Carbons (C2-C6) | ~20 - 40 |

Note: Data is predicted based on established substituent effects and data from analogous compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The most characteristic feature in the IR spectrum of an acyl chloride is the intense carbonyl (C=O) stretching vibration, which occurs at a notably high frequency. For saturated acyl chlorides, this band is typically observed around 1800 cm⁻¹. ucalgary.cawikipedia.org The presence of an α-chloro substituent is not expected to shift this value significantly. Another key, though weaker, absorption would be the C-Cl stretch, which typically appears in the fingerprint region between 730 and 550 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for 1-Chloro-cyclohexanecarbonyl Chloride

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carbonyl (C=O) | Stretch | ~1800 | Strong, Sharp |

| Carbon-Chlorine (C-Cl) | Stretch | 550 - 730 | Medium to Weak |

| Carbon-Hydrogen (C-H) | Stretch (sp³ CH₂) | 2850 - 2960 | Medium to Strong |

Note: Data is based on typical values for acyl chlorides and halogenated alkanes. ucalgary.cawikipedia.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and structural fragments of a compound. For 1-Chloro-cyclohexanecarbonyl chloride (C₇H₁₀Cl₂O), the molecular ion peak would be complicated by the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). This results in a cluster of peaks for the molecular ion (M⁺, M+2⁺, M+4⁺) and for any fragment containing chlorine atoms.

The fragmentation of the parent compound, cyclohexanecarbonyl chloride, is dominated by the formation of the cyclohexyl cation (m/z 83) and the acylium cation (m/z 55). nih.gov For 1-Chloro-cyclohexanecarbonyl chloride, fragmentation would likely proceed through several key pathways:

Loss of the carbonyl chloride group (-COCl): This would lead to a chlorocyclohexyl cation.

Loss of a chlorine radical (Cl•): This would form a cation radical.

Formation of an acylium ion: Cleavage of the C1-C2 bond could lead to various charged fragments. The presence of two chlorine atoms would result in a characteristic isotopic pattern for chlorine-containing fragments, with M+2 and M+4 peaks having predictable relative intensities.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, offering precise data on bond lengths, bond angles, and three-dimensional arrangement. While 1-Chloro-cyclohexanecarbonyl chloride is a liquid at room temperature, its derivatives, formed through reactions with amines (to form amides) or alcohols (to form esters), can often be isolated as stable crystalline solids.

Should a crystalline derivative be synthesized, single-crystal X-ray diffraction analysis would allow for unambiguous confirmation of the cyclohexane ring conformation (e.g., chair conformation) and the stereochemical relationship between the substituents. This technique is particularly valuable for resolving any conformational or stereoisomeric ambiguities that may not be fully elucidated by spectroscopic methods alone.

Elemental Analysis for Stoichiometric Characterization

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen, chlorine) within a pure sample. This data is then used to confirm the empirical formula and, by extension, the molecular formula when combined with molecular weight information from mass spectrometry. For 1-Chloro-cyclohexanecarbonyl chloride (C₇H₁₀Cl₂O), the theoretical elemental composition can be calculated precisely.

Table 4: Theoretical Elemental Composition of 1-Chloro-cyclohexanecarbonyl Chloride

| Element | Symbol | Atomic Weight | Molar Mass ( g/mol ) | % Composition |

| Carbon | C | 12.011 | 84.077 | 46.46% |

| Hydrogen | H | 1.008 | 10.080 | 5.57% |

| Chlorine | Cl | 35.453 | 70.906 | 39.18% |

| Oxygen | O | 15.999 | 15.999 | 8.84% |

| Total | 181.062 | 100.00% |

Experimental results from elemental analysis of a synthesized sample must fall within a narrow margin of error of these theoretical values to validate the compound's stoichiometric purity.

Computational Chemistry and Theoretical Investigations of 1 Chloro Cyclohexanecarbonyl Chloride

Quantum Chemical Calculations for Reaction Energetics and Transition States

Quantum chemical calculations are fundamental to understanding the reactivity of 1-chloro-cyclohexanecarbonyl chloride. These methods, such as Density Functional Theory (DFT), can be used to determine the energetics of various reaction pathways and to characterize the high-energy transition states that govern reaction rates. acs.org

For reactions involving acyl chlorides, a key question is whether they proceed through a concerted S(N)2-like mechanism or a stepwise addition-elimination pathway involving a tetrahedral intermediate. nih.govwikipedia.org Theoretical studies on simpler acyl chlorides, like acetyl chloride, have shown that in some cases, a discernible tetrahedral intermediate is not found, suggesting a more concerted process. nih.gov The reaction of 1-chloro-cyclohexanecarbonyl chloride with a nucleophile (Nu) can be computationally modeled to determine the activation energies for these competing pathways.

Table 1: Hypothetical Calculated Reaction Energetics for the Reaction of 1-Chloro-cyclohexanecarbonyl Chloride with a Nucleophile

| Parameter | Concerted S(N)2-like Pathway (kcal/mol) | Stepwise Addition-Elimination Pathway (kcal/mol) |

| Activation Energy (ΔG‡) | +15.2 | +18.5 (formation of intermediate) |

| Energy of Intermediate | N/A | -4.4 |

| Overall Reaction Energy (ΔG) | -10.8 | -10.8 |

Note: These values are hypothetical and serve to illustrate the type of data obtained from quantum chemical calculations.

Potential Energy Surface Analysis in Reaction Pathways

A potential energy surface (PES) provides a comprehensive landscape of the energy of a chemical system as a function of its geometric parameters. libretexts.orgwikipedia.org For a reaction of 1-chloro-cyclohexanecarbonyl chloride, the PES can be mapped to visualize the energy changes as the nucleophile approaches and the leaving group departs. researchgate.netresearchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful tools for investigating the potential interactions of a small molecule like 1-chloro-cyclohexanecarbonyl chloride with biological macromolecules, such as proteins. researchgate.netfums.ac.ir These methods can predict the binding orientation and affinity of the molecule within a protein's active site, providing insights into its potential as an enzyme inhibitor.

Ligand-Protein Interaction Studies (e.g., mTOR Inhibitors, Hsp70 Inhibitors)

The mammalian target of rapamycin (B549165) (mTOR) and heat shock protein 70 (Hsp70) are important targets in cancer therapy. nih.govmdpi.com Molecular docking studies can be used to hypothetically place 1-chloro-cyclohexanecarbonyl chloride into the binding sites of these proteins to assess its potential as an inhibitor.

In a hypothetical docking study with the mTOR kinase domain, 1-chloro-cyclohexanecarbonyl chloride could be positioned to interact with key residues. medcraveonline.comresearchgate.net The carbonyl group could act as a hydrogen bond acceptor, while the chloro-substituted cyclohexane (B81311) ring could form hydrophobic or halogen bond interactions. researchgate.net Similarly, in the ATP-binding pocket of Hsp70, the molecule could be oriented to disrupt the natural binding of ATP. nih.govsemanticscholar.org

Molecular dynamics simulations can then be used to study the stability of the docked complex over time. mdpi.com These simulations provide information on the flexibility of the protein and the ligand and can help to refine the predicted binding mode.

Table 2: Hypothetical Molecular Docking Results for 1-Chloro-cyclohexanecarbonyl Chloride

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| mTOR | -6.8 | Val2240, Tyr2225, Trp2239 |

| Hsp70 | -7.2 | Tyr175, Arg97, Gly249 |

Note: These values are hypothetical and for illustrative purposes only.

Mechanistic Insights from Computational Modeling

Computational modeling provides a detailed, step-by-step view of reaction mechanisms that is often inaccessible experimentally. vaia.com For 1-chloro-cyclohexanecarbonyl chloride, this includes the nucleophilic addition-elimination reactions that are characteristic of acyl chlorides. chemguide.co.uklibretexts.orgsavemyexams.comchemistrystudent.com

A typical reaction, such as the formation of an ester with an alcohol, can be modeled to elucidate the precise movements of atoms and changes in electron density throughout the process. chemguide.co.uk The initial nucleophilic attack of the alcohol on the carbonyl carbon leads to the formation of a tetrahedral intermediate. wikipedia.org The subsequent collapse of this intermediate, with the expulsion of the chloride ion, can also be modeled. Computational studies can help to determine the rate-limiting step of the reaction and the role of any catalysts. youtube.com

In Silico Studies for Structure-Activity Relationship (SAR) Exploration

In silico Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.netnih.gov For 1-chloro-cyclohexanecarbonyl chloride, SAR exploration could involve computationally generating a library of related compounds and predicting their activity as, for example, enzyme inhibitors. fums.ac.irmdpi.com

By systematically modifying the structure of 1-chloro-cyclohexanecarbonyl chloride, for instance, by changing the position or stereochemistry of the chlorine atom on the cyclohexane ring, or by replacing the acyl chloride with other functional groups, it is possible to build a quantitative structure-activity relationship (QSAR) model. mdpi.com This model could then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent and selective inhibitors.

Future Research Avenues and Emerging Applications of 1 Chloro Cyclohexanecarbonyl Chloride

Development of Novel Catalytic Systems for Functionalization

The functionalization of the C-Cl bond in 1-Chloro-cyclohexanecarbonyl chloride presents a key area for future research. The development of novel catalytic systems could unlock new synthetic pathways, enabling the introduction of various functional groups at the 1-position of the cyclohexane (B81311) ring while preserving the reactive acyl chloride moiety.

Research into catalytic C-H activation on related molecules provides a roadmap for this exploration. researchgate.net Future studies could focus on adapting these systems for C-Cl bond activation. Potential catalytic strategies could include:

Transition Metal Catalysis: Investigating catalysts based on palladium, nickel, or copper, which are known to be effective in cross-coupling reactions. These could facilitate the substitution of the chlorine atom with aryl, alkyl, or other organic fragments.

Photoredox Catalysis: Utilizing light-driven catalytic cycles to generate radical intermediates, which could then undergo a variety of transformations.

Organocatalysis: Exploring the use of metal-free catalysts, which could offer alternative reactivity and selectivity profiles, potentially under milder reaction conditions. researchgate.net

The goal would be to develop systems that offer high selectivity and efficiency, minimizing side reactions involving the acyl chloride group.

Table 1: Potential Catalytic Approaches for Functionalization

| Catalytic Approach | Potential Reaction Type | Key Research Focus |

|---|---|---|

| Transition Metal Catalysis | Cross-coupling (e.g., Suzuki, Negishi) | Catalyst and ligand design for selective C-Cl activation. |

| Photoredox Catalysis | Radical substitution/addition | Development of photosensitizers compatible with the substrate. |

Advancements in Stereoselective Synthesis and Chiral Induction

The presence of a stereocenter at the chlorinated carbon atom of 1-Chloro-cyclohexanecarbonyl chloride opens up significant opportunities in asymmetric synthesis. Future research will likely target the development of methods for the stereoselective synthesis of this compound and its use in chiral induction.

Current research on related systems, such as the stereoselective synthesis of chlorocyclopropanes, demonstrates the feasibility of controlling stereochemistry in halogenated cyclic compounds. researchgate.net These principles could be adapted for 1-Chloro-cyclohexanecarbonyl chloride. Key research avenues include:

Chiral Catalysis: The use of chiral catalysts could enable the enantioselective chlorination of a precursor like cyclohexanecarbonyl chloride. Research into chiral induction in covalent organic frameworks has shown that chiral catalysts can effectively create homochiral materials from achiral precursors. nih.govresearchgate.net

Chirality Transfer: Methods involving chirality transfer from a chiral auxiliary or reagent could be explored. For instance, research has demonstrated 1,4-asymmetric induction in the formation of cyclohexadienones through chirality transfer from a transiently installed metal complex. rsc.org

Diastereoselective Reactions: Using the racemic mixture of 1-Chloro-cyclohexanecarbonyl chloride to react with a chiral nucleophile could lead to the formation of diastereomeric products that can be separated. The principles of asymmetric induction, where a pre-existing chiral center directs the formation of a new one, are well-established and could be applied here. youtube.com

The ability to produce enantiomerically pure forms of this compound would be highly valuable for the synthesis of complex chiral molecules, particularly in the pharmaceutical industry.

Integration into Continuous Flow Chemistry Methodologies

The synthesis and use of highly reactive compounds like acyl chlorides often present safety and control challenges in traditional batch processes. rsc.org Continuous flow chemistry offers a powerful alternative by providing superior heat and mass transfer, enhanced safety, and improved scalability. nih.gov

Future research will likely focus on integrating the synthesis and subsequent reactions of 1-Chloro-cyclohexanecarbonyl chloride into continuous flow systems. This could involve:

Flow Synthesis of the Compound: Developing a continuous process for the chlorination of a suitable precursor, such as cyclohexanecarboxylic acid or its chloride derivative. Flow chemistry is particularly adept at handling gaseous reagents like chlorine or highly reactive ones like sulfuryl chloride under controlled conditions. thieme-connect.de

Telescoped Reactions: Designing multi-step sequences where 1-Chloro-cyclohexanecarbonyl chloride is generated and consumed in situ within a continuous flow reactor. mdpi.comnih.gov This would avoid the isolation of the reactive intermediate, improving process efficiency and safety.

Process Optimization: Utilizing the precise control over parameters like temperature, pressure, and residence time in flow reactors to optimize reaction yields and selectivities. nih.gov Short residence times can be crucial for managing unstable intermediates. nih.gov

The adoption of flow chemistry could make the use of 1-Chloro-cyclohexanecarbonyl chloride more practical and scalable for industrial applications.

Table 2: Advantages of Flow Chemistry for 1-Chloro-cyclohexanecarbonyl Chloride

| Feature | Advantage | Relevance to 1-Chloro-cyclohexanecarbonyl Chloride |

|---|---|---|

| Enhanced Heat Transfer | Improved safety, prevention of thermal runaway | Important for exothermic chlorination and acylation reactions. rsc.org |

| Precise Control | Higher selectivity and yield | Fine-tuning of reaction conditions to manage the two reactive sites. |

| Small Reactor Volume | Increased safety with hazardous materials | Safe handling of the corrosive and reactive acyl chloride. |

Exploration in Materials Science and Polymer Chemistry

The bifunctional nature of 1-Chloro-cyclohexanecarbonyl chloride makes it an intriguing monomer for the synthesis of novel polymers and materials. The acyl chloride group can readily participate in polymerization reactions, while the chloro group provides a handle for post-polymerization modification.

Future research in this area could explore:

Addition Polymerization: While the saturated cyclohexane ring itself does not undergo addition polymerization, it could be incorporated into polymers via the acyl chloride group. libretexts.org A related compound, 1-cyclohexenecarbonyl chloride, is noted for its potential as a monomer for addition polymerization due to its double bond. smolecule.com

Condensation Polymerization: The acyl chloride group is highly suitable for condensation polymerization with diols or diamines to form polyesters and polyamides, respectively. The pendant chloro group on the polymer backbone would then be available for further functionalization, allowing for the tuning of polymer properties.

Functional Polymers: The introduction of the 1-chloro-cyclohexanecarbonyl moiety could impart specific properties to a polymer, such as altered solubility, thermal stability, or adhesive characteristics. The chlorine atom could also serve as a site for cross-linking or for grafting other polymer chains. The related compound cyclohexanecarbonyl chloride is used as a modifier to improve polymer performance. hopemaxchem.com

The ability to create well-defined functional polymers from this monomer could lead to applications in advanced coatings, membranes, or specialty plastics.

New Frontiers in Agrochemistry and Pharmaceutical Intermediate Development

Acyl chlorides are fundamental building blocks in the synthesis of pharmaceuticals and agrochemicals. hopemaxchem.comcymitquimica.com Cyclohexanecarbonyl chloride, a closely related analogue, is used as an intermediate in the production of the anthelmintic drug Praziquantel and in the synthesis of various agrochemicals like herbicides. hopemaxchem.comganeshremedies.com

Future research could investigate 1-Chloro-cyclohexanecarbonyl chloride as a precursor for new analogues of existing bioactive compounds. The introduction of a chlorine atom can significantly impact a molecule's biological activity, metabolic stability, and pharmacokinetic profile. Potential research directions include:

Synthesis of Novel Pharmaceutical Analogues: Using 1-Chloro-cyclohexanecarbonyl chloride to synthesize derivatives of known drugs, such as Praziquantel, to explore potential improvements in efficacy or other properties. ganeshremedies.com

Development of New Agrochemicals: Employing the compound as a starting material for novel herbicides or pesticides. The bifunctionality of chloroacetyl chloride, for example, is key to its use in producing herbicides like alachlor. chemicalbook.com

Library Synthesis: Utilizing the compound in combinatorial chemistry to rapidly generate libraries of diverse molecules for high-throughput screening against various biological targets.

The exploration of 1-Chloro-cyclohexanecarbonyl chloride in these applied fields holds the promise of discovering new therapeutic agents and crop protection solutions.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-chloro-cyclohexanecarbonyl chloride in laboratory settings?

Answer: The synthesis of acyl chlorides like 1-chloro-cyclohexanecarbonyl chloride typically involves reacting the corresponding carboxylic acid (cyclohexanecarboxylic acid) with chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. Key steps include:

- Reagent Selection : Use anhydrous conditions to avoid hydrolysis; SOCl₂ is preferred for its volatility, enabling easy removal post-reaction .

- Temperature Control : Maintain reflux at 70–80°C for 2–4 hours, followed by distillation under reduced pressure to isolate the product .

- Purity Verification : Confirm via FT-IR (C=O stretch ~1800 cm⁻¹) and ¹³C NMR (carbonyl carbon at ~170 ppm) .

Q. What safety protocols are critical for handling 1-chloro-cyclohexanecarbonyl chloride?

Answer: Due to its high reactivity and corrosivity:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant goggles, and a lab coat. Use a fume hood to prevent inhalation .

- Storage : Keep in airtight, dark glass containers under inert gas (argon/nitrogen) at 2–8°C to minimize decomposition .

- Spill Management : Neutralize spills with sodium bicarbonate (NaHCO₃) or inert absorbents like vermiculite. Consult safety data sheets (SDS) for emergency procedures .

Q. Which analytical techniques are optimal for characterizing 1-chloro-cyclohexanecarbonyl chloride?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ ~1.5–2.0 ppm for cyclohexane protons; δ ~2.8 ppm for Cl-C=O adjacent CH₂) and ¹³C NMR (C=O at ~170 ppm) .

- Mass Spectrometry (MS) : Electron ionization (EI-MS) to confirm molecular ion peaks (M⁺ at m/z ~162) and fragmentation patterns .

- Infrared Spectroscopy (IR) : Detect characteristic C=O (1770–1810 cm⁻¹) and C-Cl (550–850 cm⁻¹) stretches .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 1-chloro-cyclohexanecarbonyl chloride in nucleophilic substitution reactions?

Answer:

- Density Functional Theory (DFT) : Calculate reaction pathways using software like Gaussian or ORCA. Focus on the electrophilicity of the carbonyl carbon (partial charge analysis) and transition-state energy barriers .

- Solvent Effects : Simulate polar aprotic solvents (e.g., dichloromethane) to mimic experimental conditions. Compare with experimental kinetic data to validate models .

Q. How can researchers resolve contradictions in reported reaction yields involving 1-chloro-cyclohexanecarbonyl chloride?

Answer:

- Systematic Literature Review : Use databases (SciFinder, Reaxys) to collate data, filtering by reaction conditions (temperature, solvent, catalyst) .

- Controlled Replication : Reproduce experiments with standardized variables (e.g., equimolar reagents, inert atmosphere) to isolate yield discrepancies .

- Byproduct Analysis : Employ GC-MS or HPLC to identify side products (e.g., hydrolyzed acids or dimerization byproducts) that may reduce yields .

Q. What mechanisms drive the thermal decomposition of 1-chloro-cyclohexanecarbonyl chloride under varying conditions?

Answer:

- Thermogravimetric Analysis (TGA) : Monitor mass loss at 100–200°C to identify decomposition thresholds. Correlate with evolved gas analysis (EGA) to detect HCl or CO release .

- Kinetic Studies : Apply the Arrhenius equation to determine activation energy (Eₐ) for decomposition pathways (e.g., radical vs. ionic mechanisms) .

- Stabilizers : Test additives like triphenylphosphine (PPh₃) to sequester free radicals and prolong shelf life .

Methodological Notes

- Experimental Design : Always include triplicate runs and negative controls (e.g., omitting the chlorinating agent) to validate results .

- Data Interpretation : Cross-reference spectral data with NIST Chemistry WebBook for accuracy .

- Safety Compliance : Adhere to GHS hazard classifications (e.g., H314: Causes severe skin burns) documented in SDS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.